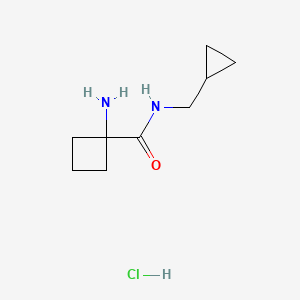![molecular formula C16H19N3O2 B1417432 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione CAS No. 354543-33-2](/img/structure/B1417432.png)
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features both piperazine and indene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with piperazine derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The indene moiety may contribute to the compound’s overall stability and binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety and are used in medicinal chemistry.
Indene derivatives: Compounds such as indomethacin, which feature the indene moiety and are used as anti-inflammatory agents.
Uniqueness
2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione is unique due to the combination of piperazine and indene moieties in a single molecule
Propriétés
IUPAC Name |
3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-15-12-3-1-2-4-13(12)16(21)14(15)11-18-7-10-19-8-5-17-6-9-19/h1-4,11,17,20H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLMGMINIGJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN=CC2=C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B1417354.png)


![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
![4-(Methoxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1417359.png)




![Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride](/img/structure/B1417365.png)

